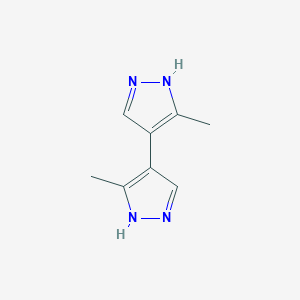![molecular formula C15H10O5 B8244309 2-Formyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B8244309.png)
2-Formyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid
概要
説明
2-Formylbiphenyl-4,4’-dicarboxylic acid is an organic compound that belongs to the class of aromatic dicarboxylic acids It is characterized by the presence of a formyl group and two carboxylic acid groups attached to a biphenyl structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formylbiphenyl-4,4’-dicarboxylic acid typically involves the formylation of biphenyl-4,4’-dicarboxylic acid. One common method is the Vilsmeier-Haack reaction, where biphenyl-4,4’-dicarboxylic acid is treated with a mixture of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group at the desired position .
Industrial Production Methods
Industrial production methods for 2-Formylbiphenyl-4,4’-dicarboxylic acid are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory synthesis methods.
化学反応の分析
Types of Reactions
2-Formylbiphenyl-4,4’-dicarboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an alkaline medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Biphenyl-4,4’,4’'-tricarboxylic acid.
Reduction: 2-Hydroxymethylbiphenyl-4,4’-dicarboxylic acid.
Substitution: 2-Formyl-5-nitrobiphenyl-4,4’-dicarboxylic acid (nitration product).
科学的研究の応用
2-Formylbiphenyl-4,4’-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the design of biologically active molecules and pharmaceuticals. Its derivatives may exhibit interesting biological activities, such as antimicrobial or anticancer properties.
Medicine: Research into its derivatives may lead to the development of new therapeutic agents. The formyl group can be modified to create various bioactive compounds.
作用機序
The mechanism of action of 2-Formylbiphenyl-4,4’-dicarboxylic acid depends on its specific application. In the context of metal-organic frameworks, the compound acts as a ligand that coordinates with metal ions to form stable structures with tunable properties. The formyl and carboxylic acid groups play a crucial role in binding to metal centers and facilitating the formation of extended networks .
類似化合物との比較
Similar Compounds
Biphenyl-4,4’-dicarboxylic acid: Lacks the formyl group, making it less versatile in certain chemical reactions.
2-Hydroxymethylbiphenyl-4,4’-dicarboxylic acid: Contains a hydroxymethyl group instead of a formyl group, leading to different reactivity and applications.
Biphenyl-4-carboxylic acid: Contains only one carboxylic acid group, limiting its ability to form extended networks in coordination chemistry.
Uniqueness
2-Formylbiphenyl-4,4’-dicarboxylic acid is unique due to the presence of both formyl and carboxylic acid groups, which provide multiple reactive sites for chemical modifications. This makes it a valuable intermediate in the synthesis of complex organic molecules and materials with diverse applications.
特性
IUPAC Name |
4-(4-carboxyphenyl)-3-formylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5/c16-8-12-7-11(15(19)20)5-6-13(12)9-1-3-10(4-2-9)14(17)18/h1-8H,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGKDEXRUPGLHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)C(=O)O)C=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2,4,5-tris(4-carboxyphenyl)-3,6-dimethylphenyl]benzoic acid](/img/structure/B8244231.png)
![5-[3-amino-5-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B8244240.png)

![2,5-Di(pyridin-4-yl)thiazolo[5,4-d]thiazole](/img/structure/B8244249.png)
![4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-3-carboxylic acid))](/img/structure/B8244255.png)

![Diallyl (3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl) dicarbonate](/img/structure/B8244274.png)
![4-[3-(4-aminophenyl)-5-[3,5-bis(4-aminophenyl)-2,4,6-trimethylphenyl]-2,4,6-trimethylphenyl]aniline](/img/structure/B8244275.png)




![4'-(1,2,2-Triphenylvinyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B8244316.png)

